N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide
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Overview
Description
N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide typically involves the reaction of 5-chloro-2-methylphenylamine with butan-2-yl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the carbothioamide group.
Reduction: Reduction reactions may target the piperazine ring or the carbothioamide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for conditions like inflammation, infection, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-4-(5-chlorophenyl)piperazine-1-carbothioamide
- N-(butan-2-yl)-4-(2-methylphenyl)piperazine-1-carbothioamide
- N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbamide
Uniqueness
N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide is unique due to the specific substitution pattern on the aromatic ring and the presence of the carbothioamide group. These structural features may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3S/c1-4-13(3)18-16(21)20-9-7-19(8-10-20)15-11-14(17)6-5-12(15)2/h5-6,11,13H,4,7-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJGRKQNJXQQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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